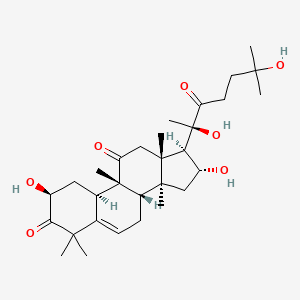

Cucurbitacin R

Description

23,24-dihydrocucurbitacin D has been reported in Trichosanthes tricuspidata, Neoalsomitra integrifoliola, and other organisms with data available.

from Cayaponia tayuya roots; structure in first source

Properties

IUPAC Name |

(2S,8S,9R,10R,13R,14S,16R,17R)-17-[(2R)-2,6-dihydroxy-6-methyl-3-oxoheptan-2-yl]-2,16-dihydroxy-4,4,9,13,14-pentamethyl-2,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-3,11-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46O7/c1-25(2,36)12-11-21(33)30(8,37)23-19(32)14-27(5)20-10-9-16-17(13-18(31)24(35)26(16,3)4)29(20,7)22(34)15-28(23,27)6/h9,17-20,23,31-32,36-37H,10-15H2,1-8H3/t17-,18+,19-,20+,23+,27+,28-,29+,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITMUUFDDBRYVNJ-VOKXYEOFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CCC3C4(CC(C(C4(CC(=O)C3(C2CC(C1=O)O)C)C)C(C)(C(=O)CCC(C)(C)O)O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12C[C@H]([C@@H]([C@]1(CC(=O)[C@@]3([C@H]2CC=C4[C@H]3C[C@@H](C(=O)C4(C)C)O)C)C)[C@](C)(C(=O)CCC(C)(C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101317423 | |

| Record name | Cucurbitacin R | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101317423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

518.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55903-92-9 | |

| Record name | Cucurbitacin R | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55903-92-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cucurbitacin R | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055903929 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cucurbitacin R | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101317423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Cucurbitacin R: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cucurbitacin R, a naturally occurring tetracyclic triterpenoid, has garnered significant interest within the scientific community for its potent anti-inflammatory properties. As a member of the cucurbitacin family, it is characterized by the cucurbitane skeleton. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. Detailed experimental protocols for its extraction, isolation, and analysis are presented, alongside an examination of its mechanism of action, particularly its modulation of key inflammatory signaling pathways. This document aims to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug discovery.

Chemical Structure and Properties

This compound is chemically classified as a tetracyclic triterpenoid, derived from the cucurbitane skeleton.[1] Its systematic name is (2β,9β,10α,16α)-2,16,20,25-Tetrahydroxy-9-methyl-19-norlanost-5-ene-3,11,22-trione, and it is also known as 23,24-dihydrocucurbitacin D.[2][3]

The core structure consists of a four-ring system with various oxygen-containing functional groups, which contribute to its biological activity. The presence of hydroxyl and ketone moieties makes it a moderately polar molecule.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 55903-92-9 | [4] |

| Molecular Formula | C₃₀H₄₆O₇ | [4] |

| Molecular Weight | 518.68 g/mol | [1][4] |

| Appearance | Powder | [1] |

| Melting Point | 167 °C | [4] |

| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, acetone. | [1] |

Spectral Data

Detailed spectral data for this compound is not widely available in the public domain. However, data for structurally related cucurbitacins can provide valuable insights.

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

1.2.2. Mass Spectrometry (MS)

Mass spectrometric analysis of cucurbitacins and their dihydro-derivatives has been performed using techniques like HPLC-QTOF-MS/MS.[6] This allows for the identification and differentiation of various cucurbitacins in complex mixtures, such as plant extracts. The fragmentation patterns observed in MS/MS experiments are characteristic of the cucurbitane skeleton and its substitutions.

1.2.3. Infrared (IR) Spectroscopy

The IR spectrum of cucurbitacins typically shows characteristic absorption bands for hydroxyl (-OH), carbonyl (C=O), and carbon-carbon double bond (C=C) functional groups present in their structure.

Biological Activity and Mechanism of Action

This compound exhibits significant anti-inflammatory activity, which has been demonstrated in various experimental models.[1][2] Its mechanism of action involves the modulation of key signaling pathways implicated in the inflammatory response.

Anti-inflammatory Effects

Studies have shown that this compound can suppress the production of several pro-inflammatory mediators. It has been reported to reduce the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), two key enzymes involved in the inflammatory cascade.[2][3] Furthermore, it inhibits the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β).[1]

Signaling Pathway Modulation

The anti-inflammatory effects of this compound are, at least in part, mediated through its influence on the NF-κB and STAT3 signaling pathways. It has been shown to suppress the translocation of NF-κB to the nucleus, a critical step in the activation of many inflammatory genes. Additionally, evidence suggests its involvement in the inhibition of the STAT3 signaling pathway.

Caption: Proposed anti-inflammatory signaling pathway of this compound.

Experimental Protocols

Extraction and Isolation of this compound from Hemsleya amabilis

The following protocol is adapted from a method for isolating cucurbitane triterpenoids from Hemsleya amabilis.[4]

3.1.1. Materials and Reagents

-

Dried and powdered tubers of Hemsleya amabilis

-

95% Ethanol (EtOH)

-

Petroleum ether

-

Dichloromethane (CH₂Cl₂)

-

Ethyl acetate (EtOAc)

-

Silica gel (100-200 mesh) for column chromatography

-

Methanol (MeOH)

-

Thin Layer Chromatography (TLC) plates

-

Semi-preparative High-Performance Liquid Chromatography (HPLC) system with a C18 column

3.1.2. Extraction Procedure

-

Extract the powdered tubers of H. amabilis (1.2 kg) three times with 95% EtOH.

-

Combine the extracts and concentrate under reduced pressure to obtain a dark brown residue (75.4 g).

-

Suspend the residue in water and partition sequentially with petroleum ether, CH₂Cl₂, and EtOAc.

3.1.3. Isolation and Purification

-

Subject the EtOAc fraction (13.3 g) to silica gel column chromatography (100-200 mesh, 10 x 80 cm).

-

Elute the column with a gradient of CH₂Cl₂-MeOH (100:1 to 3:1) to yield several fractions.

-

Monitor the fractions by TLC analysis.

-

Further purify the fractions containing this compound using semi-preparative HPLC with a MeOH-H₂O mobile phase.

Caption: Workflow for the extraction and isolation of this compound.

HPLC-MS/MS Analysis of this compound

The following is a general protocol for the analysis of cucurbitacins using HPLC-MS/MS, which can be adapted for this compound.[6]

3.2.1. Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Quadrupole-Time-of-Flight (QTOF) Mass Spectrometer with an electrospray ionization (ESI) source

-

C18 reverse-phase HPLC column (e.g., 50 x 3 mm, 1.8 µm)

3.2.2. Chromatographic Conditions

-

Mobile Phase A: Water + 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile:Isopropanol (9:1) + 0.1% Formic Acid

-

Flow Rate: 0.6 mL/min

-

Column Temperature: 40 °C

-

Gradient Elution: A suitable gradient from low to high organic phase (Mobile Phase B) should be optimized to achieve good separation.

3.2.3. Mass Spectrometry Conditions

-

Ionization Mode: Negative Electrospray Ionization (ESI-)

-

Scan Range: m/z 100-1200

-

Gas Temperature: 325 °C

-

Drying Gas Flow: 8 L/min

-

Nebulizer Pressure: 40 psig

-

Capillary Voltage: 3000 V

-

Fragmentor Voltage: 135 V

In Vitro Anti-inflammatory Assay: Inhibition of Nitric Oxide Production

This protocol describes a common in vitro assay to assess the anti-inflammatory activity of compounds by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells.[7]

3.3.1. Cell Culture

-

RAW 264.7 macrophage cell line

-

DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

-

Incubate at 37 °C in a humidified atmosphere with 5% CO₂

3.3.2. Assay Protocol

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

After incubation, collect the cell culture supernatant.

-

Determine the nitrite concentration in the supernatant using the Griess reagent.

-

Measure the absorbance at 540 nm.

-

Calculate the percentage of NO inhibition compared to the LPS-stimulated control group.

Conclusion

This compound is a promising natural product with well-documented anti-inflammatory properties. Its ability to modulate key inflammatory signaling pathways, such as NF-κB and STAT3, makes it a compelling candidate for further investigation in the development of novel therapeutic agents. This technical guide provides a foundational understanding of its chemical and biological characteristics, along with practical experimental protocols to aid researchers in their exploration of this potent triterpenoid. Further studies are warranted to fully elucidate its pharmacological profile and therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Simultaneous determination of cucurbitacin B, E, I and E-glucoside in plant material and body fluids by HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mass Spectrometric Analysis of Cucurbitacins and Dihydrocucurbitacins from the Tuber of Citrullus naudinianus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cucurbitacin L 2-O-β-Glucoside Demonstrates Apoptogenesis in Colon Adenocarcinoma Cells (HT-29): Involvement of Reactive Oxygen and Nitrogen Species Regulation - PMC [pmc.ncbi.nlm.nih.gov]

Cucurbitacin R: A Technical Guide to its Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cucurbitacin R, a member of the highly oxygenated tetracyclic triterpenoid family of cucurbitacins, has garnered significant interest within the scientific community for its potential therapeutic applications. Also known as 23, 24-dihydrocucurbitacin D, this compound exhibits a range of biological activities, most notably potent anti-inflammatory and anticancer properties. This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of its interactions with key cellular signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery and development.

Natural Sources of this compound

This compound is primarily found in various plant species belonging to the Cucurbitaceae family. The concentration of this compound can vary depending on the plant species, the specific part of the plant, and environmental conditions.

Table 1: Natural Sources of this compound (23, 24-dihydrocucurbitacin D)

| Plant Species | Family | Plant Part | Reference(s) |

| Cayaponia tayuya | Cucurbitaceae | Roots | Not specified |

| Cayaponia racemosa | Cucurbitaceae | Fruits and Roots | [1] |

| Citrullus naudinianus | Cucurbitaceae | Tuber | [2][3][4] |

| Acanthosicyos horridus | Cucurbitaceae | Roots | Not specified |

Isolation and Purification of this compound

The isolation of this compound from its natural sources typically involves a multi-step process encompassing extraction, fractionation, and chromatographic purification. The following protocols are detailed methodologies adapted from established procedures for the isolation of cucurbitacins.

General Extraction and Fractionation Protocol

This protocol outlines a general procedure for obtaining a crude cucurbitacin-rich extract from plant material.

Experimental Protocol:

-

Plant Material Preparation: Air-dry the collected plant material (e.g., roots, fruits) at room temperature and grind it into a fine powder.

-

Solvent Extraction:

-

Macerate the powdered plant material in methanol or ethanol at room temperature for 24-48 hours. The solvent-to-plant material ratio is typically 10:1 (v/w).

-

Alternatively, perform Soxhlet extraction with a suitable solvent like ethyl acetate for a more exhaustive extraction.[4]

-

-

Filtration and Concentration: Filter the extract to remove solid plant debris. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain a crude extract.

-

Solvent Partitioning (Liquid-Liquid Extraction):

-

Suspend the crude extract in water and perform sequential partitioning with solvents of increasing polarity.

-

First, partition with a non-polar solvent like hexane to remove lipids and chlorophyll.[5]

-

Next, partition the aqueous layer with a moderately polar solvent such as chloroform or ethyl acetate to extract the cucurbitacins.[5][6]

-

Collect the chloroform or ethyl acetate fraction, which will contain a mixture of cucurbitacins, including this compound.

-

-

Drying: Dry the resulting cucurbitacin-rich fraction over anhydrous sodium sulfate and concentrate it to dryness.

Purification by Column Chromatography

Column chromatography is a crucial step for separating individual cucurbitacins from the crude mixture. Both normal-phase (e.g., silica gel) and reversed-phase (e.g., C18) chromatography can be employed.

Experimental Protocol (Silica Gel Column Chromatography):

-

Column Preparation: Pack a glass column with silica gel 60 (70-230 mesh) as the stationary phase, using a suitable solvent system (e.g., hexane) to create a slurry.

-

Sample Loading: Dissolve the crude cucurbitacin mixture in a minimal amount of the initial mobile phase and load it onto the top of the silica gel column.

-

Elution: Elute the column with a gradient of increasing polarity. A common solvent system is a mixture of a non-polar solvent (e.g., chloroform or hexane) and a more polar solvent (e.g., ethyl acetate or methanol). The specific gradient will depend on the complexity of the mixture and should be optimized using Thin Layer Chromatography (TLC) beforehand.

-

Fraction Collection: Collect fractions of the eluate and monitor the separation using TLC.

-

Analysis: Combine fractions containing the compound of interest (this compound) based on their TLC profiles (Rf value) compared to a standard, if available.

-

Further Purification: The fractions containing this compound may require further purification using preparative TLC or HPLC.

Purification by Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For obtaining high-purity this compound, preparative HPLC is the method of choice. A reversed-phase C18 column is commonly used.[7][8][9]

Experimental Protocol (Reversed-Phase Preparative HPLC):

-

Column: Reversed-phase C18 column (e.g., 250 mm x 10 mm, 5 µm).[7]

-

Mobile Phase: A gradient of acetonitrile and water is typically used. For example, a linear gradient from 20% acetonitrile in water to 100% acetonitrile over 60 minutes.[7] The mobile phase should be filtered and degassed before use.

-

Flow Rate: A typical flow rate for a preparative column of this size would be in the range of 2-5 mL/min.[6][8]

-

Detection: UV detection at a wavelength of approximately 230 nm is suitable for cucurbitacins.[7]

-

Injection Volume: The injection volume will depend on the concentration of the sample and the capacity of the column.

-

Fraction Collection: Collect the peak corresponding to this compound based on its retention time, which should be determined beforehand using analytical HPLC with a pure standard.

-

Post-Purification: Lyophilize the collected fraction to obtain pure this compound.

Biological Activity and Signaling Pathways

This compound, along with other cucurbitacins, has demonstrated significant anticancer activity by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. The primary targets identified are the Janus kinase/signal transducer and activator of transcription (JAK/STAT) and the mitogen-activated protein kinase (MAPK) pathways.

Inhibition of the JAK/STAT Signaling Pathway

The JAK/STAT pathway is a critical signaling cascade that transmits information from extracellular signals to the nucleus, leading to the transcription of genes involved in cell growth, differentiation, and survival. Constitutive activation of this pathway is a hallmark of many cancers.

Cucurbitacins have been shown to inhibit the JAK/STAT pathway, primarily by targeting the phosphorylation of JAK2 and STAT3.[10][11][12] Inhibition of STAT3 phosphorylation prevents its dimerization and translocation to the nucleus, thereby blocking the transcription of downstream target genes that promote tumor growth and survival.

Modulation of the MAPK Signaling Pathway

The MAPK pathway is another crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The Raf/MEK/ERK cascade is a key component of the MAPK pathway, and its aberrant activation is common in cancer.

Several cucurbitacins have been shown to inhibit the Raf/MEK/ERK pathway.[13][14][15][16] This inhibition is often achieved by preventing the phosphorylation of MEK and ERK, the downstream kinases in this cascade. By blocking ERK activation, cucurbitacins can halt the cell cycle and induce apoptosis in cancer cells.

Conclusion

This compound holds considerable promise as a lead compound for the development of novel anti-inflammatory and anticancer therapeutics. Its presence in several readily available plant sources, combined with established methods for its isolation and purification, makes it an accessible target for further research. The elucidation of its mechanisms of action, particularly its ability to inhibit the JAK/STAT and MAPK signaling pathways, provides a solid foundation for its preclinical and clinical evaluation. This technical guide serves as a comprehensive resource to facilitate and encourage further investigation into the therapeutic potential of this fascinating natural product. Future research should focus on determining the precise quantitative yields of this compound from various natural sources and on optimizing isolation protocols to improve efficiency and scalability.

References

- 1. Cucurbitacins from Cayaponia racemosa: isolation and total assignment of 1H and 13C NMR spectra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mass Spectrometric Analysis of Cucurbitacins and Dihydrocucurbitacins from the Tuber of Citrullus naudinianus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [PDF] Mass Spectrometric Analysis of Cucurbitacins and Dihydrocucurbitacins from the Tuber of Citrullus naudinianus | Semantic Scholar [semanticscholar.org]

- 4. Mass Spectrometric Analysis of Cucurbitacins and Dihydrocucurbitacins from the Tuber of Citrullus naudinianus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US5925356A - Method of isolating cucurbitacin - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. mjcce.org.mk [mjcce.org.mk]

- 8. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]

- 9. warwick.ac.uk [warwick.ac.uk]

- 10. Cucurbitacin I inhibits STAT3, but enhances STAT1 signaling in human cancer cells in vitro through disrupting actin filaments - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. Cucurbitacin I inhibits the proliferation of pancreatic cancer through the JAK2/STAT3 signalling pathway in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cucurbitacin B inhibits STAT3 and the Raf/MEK/ERK pathway in leukemia cell line K562 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Cucurbitacin B inhibits STAT3 and the Raf/MEK/ERK pathway in leukemia cell line K562 [periodicos.capes.gov.br]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

The Biosynthesis of Cucurbitacin R: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of the Core Biosynthetic Pathway, Enzymatic Conversions, and Regulatory Mechanisms

Abstract

Cucurbitacins, a class of structurally complex tetracyclic triterpenoids, are renowned for their potent biological activities, making them a focal point for drug discovery and development. This technical guide provides a comprehensive overview of the biosynthesis of Cucurbitacin R, a derivative of Cucurbitacin D, in plants. It delineates the core biosynthetic pathway, from the initial cyclization of 2,3-oxidosqualene to the final tailoring steps leading to the formation of this compound. Detailed enzymatic mechanisms, including the roles of oxidosqualene cyclases, cytochrome P450 monooxygenases, and acyltransferases, are discussed. Furthermore, this guide presents a curated collection of experimental protocols for the analysis and characterization of these compounds and the enzymes involved in their synthesis. Quantitative data are summarized in tabular format for ease of comparison, and key pathways and workflows are visualized using Graphviz diagrams. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are investigating the therapeutic potential of cucurbitacins.

Introduction to this compound

Cucurbitacins are a diverse group of bitter-tasting secondary metabolites predominantly found in the plant family Cucurbitaceae. They play a crucial role in plant defense against herbivores.[1][2] Among the various cucurbitacins, this compound has garnered interest due to its potential pharmacological properties. Structurally, this compound is known as 23,24-dihydrocucurbitacin D, indicating it is a reduced form of the more common Cucurbitacin D.[3] This structural modification, the saturation of the C23-C24 double bond in the side chain, can significantly influence its biological activity. Understanding the biosynthetic pathway of this compound is paramount for its potential biotechnological production and for the development of novel therapeutic agents.

The Core Biosynthetic Pathway of Cucurbitacins

The biosynthesis of all cucurbitacins, including this compound, originates from the mevalonate (MVA) pathway, which produces the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[4]

Formation of the Cucurbitane Skeleton

The initial committed step in cucurbitacin biosynthesis is the cyclization of 2,3-oxidosqualene to form the tetracyclic cucurbitadienol skeleton. This reaction is catalyzed by a specific oxidosqualene cyclase (OSC) known as cucurbitadienol synthase (Bi).[1][5]

Tailoring of the Cucurbitane Skeleton to form Cucurbitacin D

Following the formation of cucurbitadienol, a series of post-cyclization modifications, primarily hydroxylations and acylations, are carried out by cytochrome P450 monooxygenases (CYPs) and acyltransferases (ACTs) to produce the diverse array of cucurbitacins. The biosynthesis of Cucurbitacin D, the direct precursor to this compound, involves several of these tailoring steps. While the exact sequence and all enzymes are not fully elucidated for every plant species, comparative genomic studies in cucurbits have identified key enzyme families involved.[6][7]

The general proposed pathway involves a series of oxidations at various carbon positions of the cucurbitadienol backbone.

Conversion of Cucurbitacin D to this compound

The final step in the biosynthesis of this compound is the reduction of the C23-C24 double bond of Cucurbitacin D. This reaction is catalyzed by an enzyme named Cucurbitacin Δ23-reductase (EC 1.3.1.5).[8][9] This enzyme belongs to the family of oxidoreductases and utilizes NAD(P)H as a cofactor.

Key Enzymes and Genes

While the complete set of genes for the entire this compound pathway is not fully characterized in a single species, research in various cucurbits has identified key players.

Table 1: Key Enzymes in this compound Biosynthesis

| Enzyme | Abbreviation | Gene (Example) | Function | Reference |

| Cucurbitadienol Synthase | Bi / OSC | CmBi (melon) | Cyclization of 2,3-oxidosqualene to cucurbitadienol | [1] |

| Cytochrome P450s | CYPs | CYP81Q58 (cucumber) | Hydroxylation at various positions of the cucurbitane skeleton | [10] |

| Acyltransferases | ACTs | CmACT (melon) | Acetylation of hydroxyl groups | [5] |

| Cucurbitacin Δ23-reductase | - | Not yet identified | Reduction of the C23-C24 double bond of Cucurbitacin D | [8][9] |

Note: The specific CYPs and ACTs involved in the formation of Cucurbitacin D from cucurbitadienol can vary between plant species.

Quantitative Data

Quantitative analysis of cucurbitacins is essential for understanding their distribution in plants and for quality control in drug development. The concentration of cucurbitacins can vary significantly depending on the plant species, tissue, and environmental conditions.[1]

Table 2: Reported Concentrations of Cucurbitacins in Various Plant Materials

| Cucurbitacin | Plant Species | Plant Part | Concentration | Reference |

| Cucurbitacin B | Lagenaria siceraria | Peel | 3.37 ± 0.31 mg/100 g | [2] |

| Cucurbitacin B | Lagenaria siceraria | Pulp | 2.39 ± 0.21 mg/100 g | [2] |

| Cucurbitacin E | Cucurbita pepo | - | 0.0663% w/w | [11] |

| Cucurbitacin E | Lagenaria siceraria | - | 0.0356% w/w | [11] |

| Cucurbitacin D | Luffa acutangula (bitter) | Fruit | Significantly higher than non-bitter variety | [7] |

| 23,24-dihydrocucurbitacin E | Luffa acutangula (bitter) | Fruit | Significantly higher than non-bitter variety | [7] |

| 23,24-dihydrocucurbitacin D (this compound) | Citrullus naudinianus | Tuber | Putatively identified | [12] |

Note: Direct comparative quantitative data for Cucurbitacin D and this compound in the same plant tissue is scarce in the current literature, highlighting an area for future research.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound biosynthesis.

Extraction of Cucurbitacins from Plant Material

Protocol:

-

Sample Preparation: Fresh plant material is flash-frozen in liquid nitrogen and ground to a fine powder using a mortar and pestle or a cryogenic grinder. Lyophilized tissue can also be used.

-

Extraction: The powdered tissue is extracted with a suitable organic solvent such as methanol, chloroform, or ethyl acetate.[2][13] A common ratio is 1:10 (w/v) of plant material to solvent. The mixture is typically agitated for several hours or overnight at room temperature.

-

Filtration: The extract is filtered through cheesecloth or filter paper to remove solid debris.

-

Concentration: The solvent is removed from the filtrate under reduced pressure using a rotary evaporator to yield a crude extract.

-

Purification (Optional): The crude extract can be further purified using techniques like solid-phase extraction (SPE) or column chromatography.[13]

Analysis of Cucurbitacins by LC-MS/MS

Protocol:

-

Sample Preparation: The crude extract is redissolved in a suitable solvent (e.g., methanol) and filtered through a 0.22 µm syringe filter.

-

Chromatographic Separation: An aliquot of the filtered sample is injected into a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system equipped with a C18 reversed-phase column. A gradient elution is typically employed using a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).[14]

-

Mass Spectrometry Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source. The analysis is often performed in positive ion mode.

-

Quantification: Quantification is achieved using Multiple Reaction Monitoring (MRM) by monitoring specific precursor-to-product ion transitions for each cucurbitacin of interest. A standard curve is generated using authentic standards of the cucurbitacins.

Table 3: Example LC-MS/MS Parameters for Cucurbitacin Analysis

| Parameter | Value |

| Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 2-5 µL |

| Ionization Mode | ESI Positive |

| MRM Transitions | Analyte-specific (determined by infusion of standards) |

In Vitro Assay for Cucurbitacin Δ23-reductase Activity

This protocol is adapted from the methods described for the characterization of Cucurbitacin B Δ23-reductase from Cucurbita maxima.[15]

Protocol:

-

Enzyme Preparation: A crude protein extract is prepared from the plant tissue of interest (e.g., fruits of Cucurbita pepo) by homogenizing the tissue in an extraction buffer (e.g., phosphate buffer, pH 7.0, containing protease inhibitors). The homogenate is centrifuged, and the supernatant is used as the crude enzyme source. Further purification can be achieved using ammonium sulfate precipitation and chromatography.

-

Reaction Mixture: The reaction mixture contains the enzyme extract, the substrate (Cucurbitacin D), and the cofactor (NADPH or NADH) in a suitable buffer (e.g., phosphate buffer, pH 7.0).

-

Incubation: The reaction is initiated by the addition of the enzyme and incubated at an optimal temperature (e.g., 30°C) for a specific time.

-

Reaction Termination and Extraction: The reaction is stopped by the addition of an organic solvent (e.g., ethyl acetate). The products are then extracted into the organic phase.

-

Analysis: The organic extract is dried, redissolved in a small volume of solvent, and analyzed by HPLC or LC-MS/MS to detect and quantify the formation of this compound. The activity of the enzyme is determined by measuring the rate of product formation.

Heterologous Expression of Biosynthetic Genes

The functional characterization of candidate genes involved in the cucurbitacin biosynthetic pathway is often achieved through heterologous expression in microbial or plant systems.

Protocol (Example using Nicotiana benthamiana):

-

Vector Construction: The full-length cDNA of the candidate gene (e.g., a putative reductase) is cloned into a plant expression vector under the control of a strong constitutive promoter (e.g., CaMV 35S).

-

Agroinfiltration: The expression vector is transformed into Agrobacterium tumefaciens. The resulting Agrobacterium strain is then infiltrated into the leaves of Nicotiana benthamiana.

-

Co-expression (if necessary): If the substrate is not endogenous to N. benthamiana, genes for the upstream pathway enzymes (e.g., to produce Cucurbitacin D) can be co-infiltrated.

-

Incubation: The infiltrated plants are incubated for 3-5 days to allow for transient gene expression.

-

Metabolite Extraction and Analysis: The infiltrated leaf tissue is harvested, and the metabolites are extracted and analyzed by LC-MS/MS to detect the formation of the expected product (this compound).

Regulation of Biosynthesis

The biosynthesis of cucurbitacins is tightly regulated at the transcriptional level. Key regulators are transcription factors of the basic helix-loop-helix (bHLH) family.[16] In cucumber, for example, the Bt (Bitter fruit) and Bl (Bitter leaf) genes encode bHLH transcription factors that specifically activate the expression of cucurbitacin biosynthetic genes in the fruit and leaves, respectively.[9] It is likely that similar regulatory mechanisms govern the biosynthesis of this compound and its precursors in other cucurbit species.

Conclusion and Future Perspectives

The biosynthesis of this compound is a multi-step process that begins with the formation of the cucurbitane skeleton and proceeds through a series of tailoring reactions to form its direct precursor, Cucurbitacin D. The final and defining step is the reduction of the C23-C24 double bond by a Cucurbitacin Δ23-reductase. While the general pathway is understood, several key areas require further investigation. The identification and characterization of the specific gene encoding the Cucurbitacin Δ23-reductase is a critical next step. Furthermore, a more detailed understanding of the specific CYPs and ACTs involved in the formation of Cucurbitacin D in various plant species is needed. Comprehensive quantitative studies comparing the accumulation of Cucurbitacin D and R in different plant tissues and under various environmental conditions will provide valuable insights into the regulation and physiological role of this final biosynthetic step. The elucidation of the complete pathway and its regulatory network will be instrumental for the metabolic engineering of high-value cucurbitacins, including this compound, for pharmaceutical applications.

References

- 1. Cucurbitacins – An insight into medicinal leads from nature - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advances in the biosynthesis, gene mining, and molecular mechanisms of cucurbitacin in Cucurbitaceae crops [maxapress.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Cucurbitacin Concentrations in Different Plant Parts of Cucurbita Species as a Function of Age. – The Cucurbit Genetics Cooperative (CGC) [cucurbit.info]

- 6. mdpi.com [mdpi.com]

- 7. Convergence and divergence of cucurbitacin biosynthesis and regulation in Cucurbitaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cucurbitacin delta 23-reductase from the fruit of Cucurbita maxima var. Green Hubbard. Physicochemical and fluorescence properties and enzyme-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Comparative genomics analysis of bHLH genes in cucurbits identifies a novel gene regulating cucurbitacin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. walshmedicalmedia.com [walshmedicalmedia.com]

- 11. Determination of cucurbitacin E in some selected herbs of ayurvedic importance through RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mass Spectrometric Analysis of Cucurbitacins and Dihydrocucurbitacins from the Tuber of Citrullus naudinianus - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Novel detection method to rapidly quantify toxic cucurbitacin in Lagenaria siceraria (bottle gourd) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Soluble Expression and Purification of the Oxidoreductase Component of Toluene 4-Monooxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Core Mechanism of Action of Cucurbitacin R in Cancer Cells

Introduction

Cucurbitacins are a class of structurally complex and highly oxidized tetracyclic triterpenoids, predominantly found in plants of the Cucurbitaceae family. These compounds are known for a wide array of biological activities, with significant attention directed towards their potent anticancer properties.[1][2] Among the various analogues, Cucurbitacin R (also known as 23,24-dihydrocucurbitacin D) has been identified as an active anticancer agent.[2][3] While research specifically detailing the mechanism of this compound is less extensive than for other analogues like Cucurbitacin B or E, available evidence points towards a shared core mechanism of action. Studies have confirmed that this compound, along with 23,24-dihydrocucurbitacin B, inhibits proliferation and induces apoptosis in colon cancer cell lines.[4] This guide synthesizes the current understanding of the mechanism of action of cucurbitacins, with a focus on the pathways and cellular events relevant to this compound's activity against cancer cells.

Core Mechanism of Action

The primary anticancer mechanism of cucurbitacins revolves around their potent ability to inhibit the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway, a critical mediator of cancer cell proliferation, survival, and metastasis.[1][4]

Inhibition of the JAK/STAT Signaling Pathway

The JAK/STAT pathway is aberrantly activated in a wide variety of cancers, contributing to tumorigenesis.[5] The central event in this pathway is the phosphorylation and subsequent activation of STAT proteins, particularly STAT3, by JAKs.[1][3] Activated STAT3 dimerizes, translocates to the nucleus, and functions as a transcription factor for genes that promote cell survival (e.g., Bcl-2, Mcl-1), proliferation (e.g., Cyclin D1), and angiogenesis.[5]

Cucurbitacins act as selective inhibitors of this pathway.[3] The major mechanism of their action is the inhibition of JAK2 and/or STAT3 phosphorylation, which prevents STAT3 activation and its downstream gene transcription.[1][4] This targeted inhibition is a key reason for their potent anticancer effects.

Induction of Apoptosis

By blocking the JAK/STAT3 pathway, this compound effectively downregulates anti-apoptotic proteins like Bcl-2 and Bcl-xL, whose expression is dependent on STAT3.[1] This shifts the cellular balance in favor of apoptosis. The induction of apoptosis by cucurbitacins is a well-documented outcome of STAT3 inhibition and is characterized by the activation of the caspase cascade.[6][7] This process ultimately leads to programmed cell death in cancer cells.

Cell Cycle Arrest

Cucurbitacins are known to induce cell cycle arrest, typically at the G2/M phase.[3][6] This effect is also linked to the inhibition of STAT3, which controls the transcription of key cell cycle regulators like cyclin D1. By suppressing these proteins, cucurbitacins halt the progression of the cell cycle, thereby inhibiting cancer cell proliferation.[8]

Anti-Metastatic and Cytoskeletal Effects

Constitutive STAT3 activation is strongly associated with cancer cell migration, invasion, and metastasis.[7] Inhibition of STAT3 phosphorylation by cucurbitacins has been shown to mitigate the invasion of colon cancer cells.[1] Furthermore, cucurbitacins can disrupt the integrity of the actin cytoskeleton.[4] Studies on Cucurbitacin I have shown that it disrupts actin filaments, which physically associate with JAK2 and STAT3, thereby regulating their phosphorylation.[5][9] This disruption contributes to both the inhibition of STAT signaling and the reduction of cell motility, thus providing a dual anti-metastatic effect.

Quantitative Data Summary

While specific IC50 values for this compound are not extensively documented in the available literature, data from other potent cucurbitacins, particularly in colon cancer cell lines where this compound is known to be active, provide a valuable reference for its likely effective concentration range.

| Compound | Cancer Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (h) | Citation |

| Cucurbitacin B | HCT116 | Colorectal Cancer | 0.5 - 7.8 | 24 - 72 | [10] |

| Cucurbitacin I | HCT116 | Colorectal Cancer | 0.5 - 7.8 | 24 - 72 | [10] |

| Cucurbitacin B | SW480 | Colorectal Cancer | 0.5 - 7.8 | 24 - 72 | [10] |

| Cucurbitacin I | SW480 | Colorectal Cancer | 0.5 - 7.8 | 24 - 72 | [10] |

| Cucurbitacin E | HCT116 | Colorectal Cancer | ~1.0 | Not Specified | [11] |

Key Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

Cell Viability Assay (MTT Assay)

This assay is used to determine the concentration of this compound that inhibits cell growth by 50% (IC50).

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., HCT116) in a 96-well plate at a density of 1 × 10⁵ cells/mL and incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate culture medium. Replace the existing medium with the medium containing different concentrations of the compound. Include a vehicle control (e.g., 0.1% DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

References

- 1. Pharmacokinetics and Biological Activity of Cucurbitacins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in the Application of Cucurbitacins as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. phcogrev.com [phcogrev.com]

- 4. Cucurbitacins – A Promising Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cucurbitacin I inhibits STAT3, but enhances STAT1 signaling in human cancer cells in vitro through disrupting actin filaments - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Cucurbitacin B inhibits cell proliferation and induces cell apoptosis in colorectal cancer by modulating methylation status of BTG3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cucurbitacin I inhibits STAT3, but enhances STAT1 signaling in human cancer cells in vitro through disrupting actin filaments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. KoreaMed [koreamed.org]

The Pharmacological Profile of Cucurbitacin R: A Technical Guide for Drug Discovery

Abstract

Cucurbitacin R, a tetracyclic triterpenoid compound belonging to the cucurbitacin family, has garnered significant interest within the scientific community for its diverse pharmacological activities. Primarily found in plants of the Cucurbitaceae family, this molecule has demonstrated notable anti-inflammatory and anticancer properties. This technical guide provides an in-depth review of the biological activities of this compound, with a focus on its molecular mechanisms of action. Quantitative data from relevant studies are presented, alongside detailed experimental protocols for key biological assays. Furthermore, this guide illustrates the critical signaling pathways modulated by this compound using standardized graphical representations to support researchers, scientists, and drug development professionals in their exploration of its therapeutic potential.

Introduction

Cucurbitacins are a class of structurally diverse triterpenes known for their bitter taste and potent biological activities. Among these, this compound, also identified as 23,24-dihydrocucurbitacin D, has emerged as a compound of interest.[1] Like other members of its family, this compound's core activities revolve around its ability to modulate cellular signaling pathways involved in inflammation and carcinogenesis.[2][3] Its primary mechanisms of action include the inhibition of the JAK/STAT and NF-κB signaling cascades, which are pivotal in cell proliferation, survival, and inflammatory responses.[4] This document aims to consolidate the existing research on this compound, providing a technical framework for its study and potential development as a therapeutic agent.

Pharmacological Activities

This compound exhibits a range of biological effects, with its anti-inflammatory and anticancer activities being the most extensively studied.

Anticancer Activity

The anticancer potential of cucurbitacins, including this compound, is well-documented.[2] The primary mechanism underlying this activity is the inhibition of the Janus kinase/signal transducer and activator of transcription 3 (JAK/STAT3) signaling pathway.[5] Persistent activation of the STAT3 protein is a hallmark of many human cancers, promoting cell proliferation and survival.[6][7][8] Cucurbitacins disrupt this pathway, leading to cell cycle arrest, typically at the G2/M phase, and the induction of apoptosis.[9]

While specific IC50 values for this compound are not widely available in the literature, data for structurally similar cucurbitacins highlight the potent cytotoxicity of this compound class against various cancer cell lines. For instance, Cucurbitacin I has shown IC50 values ranging from 0.27 µM to 0.48 µM in different pancreatic cancer cell lines.[4] Similarly, 23,24-dihydrocucurbitacin B, a closely related analogue, exhibited an IC50 of 40 µM against HeLa cervical cancer cells.[10]

Table 1: Cytotoxic Activity of Selected Cucurbitacins on Various Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 Value | Reference |

| Cucurbitacin I | ASPC-1 | Pancreatic Cancer | 0.2726 µM | [4] |

| Cucurbitacin I | BXPC-3 | Pancreatic Cancer | 0.3852 µM | [4] |

| Cucurbitacin I | CFPAC-1 | Pancreatic Cancer | 0.3784 µM | [4] |

| Cucurbitacin I | SW 1990 | Pancreatic Cancer | 0.4842 µM | [4] |

| Cucurbitacin E | HuT-78 | T-cell Lymphoma | 17.38 µM | [1] |

| Cucurbitacin E | SeAx | T-cell Lymphoma | 22.01 µM | [1] |

| Cucurbitacin E | MDA-MB-468 | Breast Cancer | ~10-70 nM | [9] |

| 23,24-dihydrocucurbitacin B | HeLa | Cervical Cancer | 40 µM | [10] |

| Dihydro-cucurbitacin E | A-549 | Lung Carcinoma | 38.87 µg/mL | [11] |

A key study highlighted the synergistic anticancer effects of this compound. When combined with 23,24-dihydrocucurbitacin B, it effectively inhibited the expression of TNF-α and IL-6 through the NF-κB pathway in the HepG2 human liver cancer cell line.[4][5] This demonstrates a convergence of its anti-inflammatory and anticancer properties.

The canonical mechanism for the anticancer action of cucurbitacins involves the inhibition of STAT3 phosphorylation, which prevents its dimerization and translocation to the nucleus, thereby blocking the transcription of target genes involved in cell survival and proliferation.

Anti-inflammatory Activity

This compound possesses significant anti-inflammatory capabilities. Its action is primarily mediated through the inhibition of key inflammatory mediators, including tumor necrosis factor-alpha (TNF-α), cyclo-oxygenase-2 (COX-2), and nitric-oxide synthase-2 (iNOS).[7][8][12] The molecular mechanism for this inhibition is linked to the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[13]

In experimental models, this compound has demonstrated efficacy in reducing inflammation. For instance, in a carrageenan-induced mouse paw edema model, it showed significant inhibitory effects.[14]

Table 2: Anti-inflammatory Activity of this compound

| Experimental Model | Compound | Dose | Route | Inhibition (%) | Time Point | Reference |

| Carrageenan-induced paw edema | This compound | 4 mg/kg | p.o. | 46% | 3 h | [14] |

| Serotonin-induced paw edema | This compound | 0.5 mg/kg | s.c. | 79% | - | [14] |

| TPA-induced ear edema | This compound | 0.1 mg/ear | topical | 87% | - | [14] |

This compound inhibits the NF-κB pathway by preventing the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. This blockage prevents NF-κB from translocating to the nucleus and activating the transcription of pro-inflammatory genes like TNF-α, COX-2, and iNOS.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the biological activities of this compound.

Cell Viability and Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[15][16]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into insoluble purple formazan crystals.[16] These crystals are then dissolved, and the absorbance of the colored solution is measured, which is directly proportional to the number of viable cells.[15]

Protocol:

-

Cell Seeding: Seed cells (e.g., HeLa, A549, PC3) in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-cell background control.

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of MTT stock solution (typically 5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[16]

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the conversion of MTT to formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO, or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[17]

-

Absorbance Measurement: Mix gently to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[16]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protein Expression and Phosphorylation (Western Blot)

Western blotting is used to detect specific proteins in a sample and to assess post-translational modifications like phosphorylation, which is critical for studying signaling pathways.

Principle: Proteins from cell lysates are separated by size using polyacrylamide gel electrophoresis (PAGE), transferred to a solid support membrane (e.g., PVDF or nitrocellulose), and then probed with specific primary antibodies against the target protein (e.g., total STAT3) and its phosphorylated form (e.g., p-STAT3). A secondary antibody conjugated to an enzyme (e.g., HRP) is then used for detection via chemiluminescence.

Protocol for p-STAT3 Detection:

-

Cell Culture and Treatment: Grow cells to 70-80% confluency. Treat with this compound at various concentrations for a specified time. Include a positive control (e.g., cytokine stimulation like IL-6 to induce STAT3 phosphorylation) and a negative (vehicle) control.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using an electroblotting apparatus.

-

Blocking: Block the membrane for 1 hour at room temperature with a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST)) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated STAT (e.g., anti-p-STAT3 (Tyr705)) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane several times with TBST to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.

-

Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

-

Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped of the first set of antibodies and reprobed with an antibody against total STAT3 and a loading control (e.g., GAPDH or β-actin).

Conclusion and Future Perspectives

This compound is a promising natural compound with well-defined anti-inflammatory and anticancer activities. Its ability to potently inhibit the oncogenic JAK/STAT3 and pro-inflammatory NF-κB signaling pathways provides a strong mechanistic basis for its therapeutic potential. While quantitative data on its cytotoxicity are still emerging, the synergistic effects observed in combination with other compounds suggest its potential utility in combinatorial cancer therapy.

Future research should focus on obtaining comprehensive IC50 data for this compound across a wider panel of cancer cell lines and in vivo tumor models. Further elucidation of its pharmacokinetic and pharmacodynamic properties is essential for its translation into a clinical setting. The detailed protocols and pathway diagrams provided in this guide serve as a foundational resource for researchers dedicated to unlocking the full therapeutic value of this compound and its derivatives.

References

- 1. Cucurbitacin E and I target the JAK/STAT pathway and induce apoptosis in Sézary cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Role of Natural Products as Inhibitors of JAK/STAT Signaling Pathways in Glioblastoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cucurbitacin-B Exerts Anticancer Effects through Instigation of Apoptosis and Cell Cycle Arrest within Human Prostate Cancer PC3 Cells via Downregulating JAK/STAT Signaling Cascade | MDPI [mdpi.com]

- 4. Cucurbitacin I inhibits the proliferation of pancreatic cancer through the JAK2/STAT3 signalling pathway in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cucurbitacins as Potent Chemo-Preventive Agents: Mechanistic Insight and Recent Trends - PMC [pmc.ncbi.nlm.nih.gov]

- 6. francis-press.com [francis-press.com]

- 7. researchgate.net [researchgate.net]

- 8. academicjournals.org [academicjournals.org]

- 9. Cucurbitacin E Induces Cell Cycle G2/M Phase Arrest and Apoptosis in Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anticancer activity of 23,24-dihydrocucurbitacin B against the HeLa human cervical cell line is due to apoptosis and G2/M cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Dihydro-Cucurbitacin-E; a Secondary Metabolite of Curvularia lunata's Biotransformation as a Promising cPLA-2 and sPLA-2 Inhibitor in B[a]P-Induced Lung Toxicity [openmicrobiologyjournal.com]

- 12. internationalscholarsjournals.org [internationalscholarsjournals.org]

- 13. Antiinflammatory effects of cucurbitacins and sorafenib in Hepg2 cells by modulating the IκB/NF-κB/COX-2 pathway through Akt signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cucurbitacin I inhibits STAT3, but enhances STAT1 signaling in human cancer cells in vitro through disrupting actin filaments - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. merckmillipore.com [merckmillipore.com]

- 17. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]

The Discovery and Historical Background of Cucurbitacin R: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cucurbitacin R, a tetracyclic triterpenoid compound, has garnered interest within the scientific community for its notable biological activities, particularly its anti-inflammatory properties. This technical guide provides a comprehensive overview of the discovery, historical background, and key experimental findings related to this compound. It is designed to serve as a foundational resource for researchers, scientists, and professionals in the field of drug development, offering detailed methodologies, quantitative data, and insights into its mechanism of action.

Discovery and Historical Background

The history of this compound is intertwined with the broader exploration of cucurbitacins, a class of bitter-tasting compounds predominantly found in the Cucurbitaceae family. The first cucurbitacin, initially named α-elaterin, was isolated as a crystalline substance in 1831.[1][2]

This compound itself was later identified as 23,24-dihydrocucurbitacin D .[2][3] Its isolation was reported from the roots of Cayaponia tayuya, a plant used in traditional medicine.[4][5][6] While earlier work by G.B. Martini-Bettolo in 1965 on the constituents of Cayaponia tayuya is noted in the literature, the definitive first report of the isolation and structure elucidation of this compound requires access to this historical publication for full confirmation.[7][8][9]

Subsequent research focused on characterizing its biological effects, with significant findings on its anti-inflammatory properties. These studies have laid the groundwork for its potential as a therapeutic agent.

Physicochemical Properties

While detailed physicochemical data for this compound is not extensively available in the provided search results, its identity as 23,24-dihydrocucurbitacin D allows for the inference of its basic properties as a tetracyclic triterpenoid. It belongs to the cucurbitacin family, which is characterized by a highly oxygenated and complex structure.

Biological Activity and Quantitative Data

This compound has demonstrated significant anti-inflammatory and anti-proliferative activities. The following tables summarize the available quantitative data.

Table 1: Anti-inflammatory and Anti-proliferative Activity of this compound

| Assay | Model System | Treatment | Result | Reference |

| Carrageenan-induced paw edema | Mouse | 4 mg/kg p.o. | 46% inhibition at 3h | [4] |

| Phospholipase A2-induced paw edema | Mouse | 3 mg/kg i.p. | 61% inhibition at 60 min | [4] |

| Serotonin-induced paw edema | Mouse | 0.5 mg/kg s.c. | 79% inhibition | [4] |

| TPA-induced acute ear edema | Mouse | 4 mg/kg p.o. | 36% inhibition | [4] |

| TPA-induced acute ear edema | Mouse | 0.1 mg/ear topically | 87% inhibition | [4] |

| TPA-induced chronic ear edema | Mouse | 0.1 mg/ear topically | 56% inhibition | [4] |

| T-lymphocyte proliferation | Phytohemagglutinin A-stimulated human T lymphocytes | 18 µM | IC50 | [10] |

Table 2: Cytotoxic Activity of 23,24-dihydrocucurbitacin B (a closely related compound)

| Cell Line | Cancer Type | IC50 | Reference |

| HeLa | Cervical Cancer | 40 µM | [11] |

| C4-1 | Cervical Cancer | 40 µM | [11] |

| SiHa | Cervical Cancer | 52 µM | [11] |

| CaSki | Cervical Cancer | 60 µM | [11] |

| fR-2 (normal) | Epithelial cells | 125 µM | [11] |

| HCerEpiC (normal) | Cervical Epithelial Cells | 125 µM | [11] |

Experimental Protocols

General Isolation of Cucurbitacins from Plant Material

The following is a general procedure for the isolation of cucurbitacins, which can be adapted for the specific extraction of this compound from Cayaponia tayuya roots.

Protocol:

-

Extraction: The dried and powdered plant material (e.g., roots of Cayaponia tayuya) is subjected to solvent extraction. Maceration or Soxhlet extraction with a moderately polar solvent like methanol or ethanol is commonly employed.

-

Solvent Partitioning: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. This step helps to separate compounds based on their polarity. Cucurbitacins are typically found in the chloroform and ethyl acetate fractions.

-

Column Chromatography: The active fractions are subjected to column chromatography for further purification. Silica gel is a common stationary phase. The column is eluted with a gradient of solvents, such as a mixture of chloroform and methanol or ethyl acetate and hexane, with increasing polarity.

-

Thin Layer Chromatography (TLC): Fractions collected from the column are monitored by TLC to identify those containing the desired cucurbitacin. A suitable solvent system (e.g., chloroform:methanol, 9:1 v/v) is used for development. Spots can be visualized under UV light or by spraying with a suitable reagent (e.g., anisaldehyde-sulfuric acid) followed by heating.

-

Further Purification: Fractions containing the compound of interest may require further purification using techniques like preparative TLC or High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.

-

Structure Elucidation: The structure of the isolated pure compound is then determined using spectroscopic methods such as Nuclear Magnetic Resonance (NMR; ¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Carrageenan-Induced Paw Edema Assay

This in vivo assay is a standard model for evaluating the anti-inflammatory activity of compounds.

Protocol:

-

Animal Model: Typically, male Swiss mice or Wistar rats are used.

-

Compound Administration: The test compound (this compound) is administered orally (p.o.) or intraperitoneally (i.p.) at a specific dose. A control group receives the vehicle.

-

Induction of Edema: After a set period (e.g., 30-60 minutes) to allow for drug absorption, a sub-plantar injection of carrageenan solution (e.g., 1% in saline) is administered into the right hind paw of the animal. The left hind paw is injected with saline as a control.

-

Measurement of Edema: The paw volume is measured at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

-

Data Analysis: The percentage of inhibition of edema is calculated for the treated group compared to the vehicle control group.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

-

Cell Seeding: Cancer cells (e.g., HeLa) are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compound (this compound) and incubated for a specific period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and the plate is incubated for a few hours (e.g., 4 hours) at 37°C.

-

Formazan Solubilization: The resulting formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated for each concentration of the compound compared to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined.[12][13][14]

Signaling Pathways and Mechanism of Action

While the precise molecular mechanisms of this compound are still under investigation, studies on related cucurbitacins provide strong indications of its likely targets. The anti-inflammatory and cytotoxic effects of cucurbitacins are often attributed to their modulation of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of the inflammatory response.[15] Various cucurbitacins have been shown to inhibit this pathway at multiple levels.[16][17] this compound's ability to suppress TNF-α suggests it may act upstream of or directly on the NF-κB cascade.[18]

References

- 1. inotiv.com [inotiv.com]

- 2. Cucurbitacin E inhibits TNF-α-induced inflammatory cytokine production in human synoviocyte MH7A cells via suppression of PI3K/Akt/NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Anti-inflammatory activity of two cucurbitacins isolated from Cayaponia tayuya roots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent Advances in the Application of Cucurbitacins as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. karger.com [karger.com]

- 8. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]

- 9. researchgate.net [researchgate.net]

- 10. Inhibition of delayed-type hypersensitivity by this compound through the curbing of lymphocyte proliferation and cytokine expression by means of nuclear factor AT translocation to the nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cucurbitacin L 2-O-β-Glucoside Demonstrates Apoptogenesis in Colon Adenocarcinoma Cells (HT-29): Involvement of Reactive Oxygen and Nitrogen Species Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cucurbitacin B and Its Derivatives: A Review of Progress in Biological Activities [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 16. researchgate.net [researchgate.net]

- 17. (+)-Cucurbitacin B | C32H46O8 | CID 5281316 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro and In Vivo Toxicity of Cucurbitacin R: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cucurbitacin R, a naturally occurring tetracyclic triterpenoid compound, has garnered significant interest within the scientific community for its potent cytotoxic and antitumor properties. As a member of the broader cucurbitacin family, primarily found in plants of the Cucurbitaceae family, its potential as a therapeutic agent warrants a thorough understanding of its toxicological profile.[1] this compound is chemically identified as 23,24-dihydrocucurbitacin D, indicating a close structural and likely functional relationship to the more extensively studied Cucurbitacin D.[1] This technical guide provides a comprehensive overview of the available in vitro and in vivo toxicity data for this compound and related cucurbitacins, with a focus on experimental methodologies and the underlying molecular mechanisms of action.

In Vitro Toxicity

The in vitro toxicity of this compound and its analogues has been evaluated across a range of human cancer cell lines. The primary mechanisms of its cytotoxic effects are the induction of apoptosis and cell cycle arrest.

Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity. While specific IC50 values for this compound are limited, data for the closely related 23,24-dihydrocucurbitacin B and other cucurbitacins provide valuable insights.

| Compound | Cell Line | Cancer Type | IC50 Value | Reference |

| 23,24-dihydrocucurbitacin B | HeLa | Cervical Cancer | 40 µM | [2] |

| 23,24-dihydrocucurbitacin B | C4-1 | Cervical Cancer | 40 µM | [2] |

| 23,24-dihydrocucurbitacin B | fR-2 (normal) | Normal Epithelial | 125 µM | [2] |

| 23,24-dihydrocucurbitacin B | HCerEpicCs (normal) | Normal Epithelial | 125 µM | [2] |

| Dihydro-cucurbitacin-E (DHCE) | A-549 | Non-Small-Cell Lung Cancer | 38.87 µg/mL | [3] |

| Cucurbitacin C | PC-3 | Prostate Cancer | 19.6 nM | [4] |

| Cucurbitacin C | LNCaP | Prostate Cancer | 158.7 nM | [4] |

| Cucurbitacin E | T24 | Bladder Cancer | 250, 500, 1000, 2000 nM (dose-dependent inhibition) | [5] |

| Cucurbitacin D | MCF7/ADR | Doxorubicin-Resistant Breast Cancer | 0.125, 0.5, 2, 4, 8, 16 µg/mL (dose-dependent inhibition) | [6] |

Induction of Apoptosis

Cucurbitacins, including this compound, are potent inducers of apoptosis. This programmed cell death is a critical mechanism for their anticancer activity. The apoptotic process is often initiated through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Cell Cycle Arrest

A hallmark of cucurbitacin-induced cytotoxicity is the arrest of the cell cycle, predominantly at the G2/M phase.[7][8] This prevents cancer cells from progressing through mitosis and proliferating.

Signaling Pathways

The toxic effects of this compound and its analogues are mediated through the modulation of several key signaling pathways that are often dysregulated in cancer.

JAK/STAT Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a primary target of cucurbitacins.[9][10] Inhibition of STAT3 phosphorylation is a recurrent finding in studies with various cucurbitacins.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway, crucial for cell growth, proliferation, and survival, is also a target of cucurbitacins. Studies on 23,24-dihydrocucurbitacin B have shown a marked decrease in the expression of key proteins in this pathway.[2]

MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in cellular responses to a variety of stimuli and regulates processes like proliferation, differentiation, and apoptosis, is also modulated by cucurbitacins.[9]

In Vivo Toxicity

In vivo toxicity data for this compound is sparse. However, studies on other cucurbitacins provide an indication of their potential systemic toxicity. It is important to note that many cucurbitacins exhibit a narrow therapeutic window, with toxic doses being close to their effective doses.[11]

| Compound | Animal Model | Route of Administration | LD50 Value | Reference |

| Dihydro-cucurbitacin-E (DHCE) | Mice | Oral | 930 mg/kg b.w. | [3] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 10^5 cells/mL) and incubated for 24 hours to allow for attachment.[12]

-

Treatment: Cells are treated with varying concentrations of the cucurbitacin compound and incubated for a specified period (e.g., 24 or 48 hours).[5][12]

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial reductase convert MTT into formazan crystals.[12]

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is calculated as a percentage of the untreated control.[12]

Apoptosis Assay (Annexin V/PI Staining)

-

Cell Treatment: Cells are treated with the cucurbitacin compound for a specified time.

-

Cell Harvesting: Both floating and adherent cells are collected and washed with cold PBS.

-

Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI).

-

Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.

Cell Cycle Analysis (PI Staining)

-

Cell Treatment and Harvesting: Similar to the apoptosis assay, cells are treated and harvested.

-

Fixation: Cells are fixed in cold 70% ethanol.

-

Staining: Cells are washed and stained with a solution containing Propidium Iodide (PI) and RNase.

-

Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

Western Blot Analysis

-

Protein Extraction: Cells are lysed to extract total protein.

-

Protein Quantification: The protein concentration is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Transfer: Proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking and Antibody Incubation: The membrane is blocked to prevent non-specific binding and then incubated with primary antibodies against the proteins of interest, followed by incubation with secondary antibodies conjugated to an enzyme (e.g., HRP).

-

Detection: The protein bands are visualized using a chemiluminescent substrate.

Conclusion

This compound (23,24-dihydrocucurbitacin D) demonstrates significant in vitro cytotoxic activity against various cancer cell lines, primarily through the induction of apoptosis and G2/M cell cycle arrest. Its molecular mechanism of action involves the inhibition of key oncogenic signaling pathways, including the JAK/STAT and PI3K/Akt/mTOR pathways. While in vivo toxicity data for this compound is limited, studies on related cucurbitacins suggest a narrow therapeutic index that necessitates careful dose-finding studies. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the toxicological and therapeutic properties of this promising natural compound. Further research is warranted to fully elucidate the in vivo efficacy and safety profile of this compound for potential drug development.

References

- 1. Recent Advances in the Application of Cucurbitacins as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anticancer activity of 23,24-dihydrocucurbitacin B against the HeLa human cervical cell line is due to apoptosis and G2/M cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]